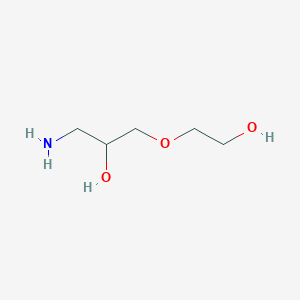
1-Amino-3-(2-hydroxyethoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-hydroxyethoxy)propan-2-OL is an organic compound with the molecular formula C5H13NO3. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes both amino and hydroxyl functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL typically involves the reaction of 3-chloro-1,2-propanediol with ethanolamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the amino group from ethanolamine .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors are often employed to ensure consistent product quality and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(2-hydroxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-Amino-3-(2-hydroxyethoxy)propan-2-OL is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of surfactants, emulsifiers, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 1-Amino-3-(2-hydroxyethoxy)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins and pathways .
Comparación Con Compuestos Similares
1-Amino-2-propanol: Similar structure but lacks the hydroxyethoxy group.
3-Amino-1,2-propanediol: Similar structure but has an additional hydroxyl group.
2-Amino-1-ethanol: Similar structure but lacks the propan-2-OL backbone.
Uniqueness: 1-Amino-3-(2-hydroxyethoxy)propan-2-OL is unique due to the presence of both amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
114012-79-2 |
|---|---|
Fórmula molecular |
C5H13NO3 |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
1-amino-3-(2-hydroxyethoxy)propan-2-ol |
InChI |
InChI=1S/C5H13NO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4,6H2 |
Clave InChI |
IGFTXFPTQKCLTN-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(CN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















